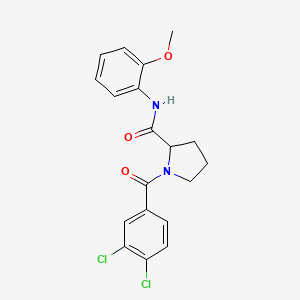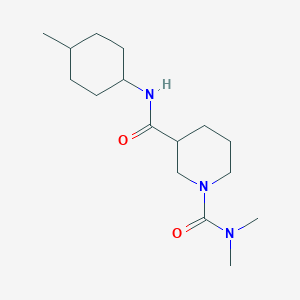![molecular formula C16H17Cl2N3O3 B7517729 4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)
4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one, also known as DCPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic nucleotides in the brain. By inhibiting PDE10A, this compound may increase the levels of cyclic nucleotides, which could lead to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides in the brain, which could lead to changes in neurotransmitter release and synaptic plasticity. This compound has also been found to exhibit antipsychotic-like effects in animal models, suggesting that it may have potential as a treatment for schizophrenia. In addition, this compound has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one in lab experiments is its ability to selectively inhibit PDE10A. This makes it a valuable tool for studying the role of cyclic nucleotides in various biological processes. However, one of the limitations of using this compound is its relatively low potency compared to other PDE10A inhibitors. This can make it difficult to achieve the desired effects in some experiments.
将来の方向性
There are several future directions for research involving 4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one. One area of research is the development of more potent PDE10A inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of this compound on other biological processes, such as inflammation and oxidative stress. Finally, this compound could be further studied as a potential treatment for schizophrenia and other psychiatric disorders.
合成法
4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,5-dichlorobenzoyl chloride with pyrrolidine-2-carbonyl-piperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction of 2,5-dichlorobenzoyl chloride with piperazine followed by the addition of pyrrolidine-2-carbonyl chloride.
科学的研究の応用
4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one has been extensively used in scientific research as a tool to study the role of piperazine derivatives in various biological processes. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable compound for studying these processes. This compound has been used to study the effects of piperazine derivatives on the central nervous system, including their potential use as antipsychotic drugs. It has also been used to study the effects of piperazine derivatives on cancer cells, with promising results.
特性
IUPAC Name |
4-[1-(2,5-dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3/c17-10-3-4-12(18)11(8-10)15(23)21-6-1-2-13(21)16(24)20-7-5-19-14(22)9-20/h3-4,8,13H,1-2,5-7,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXALFUYQGAGLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)






